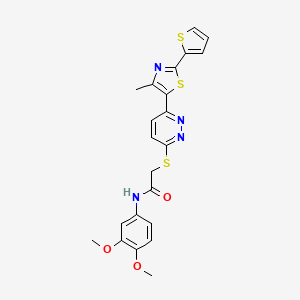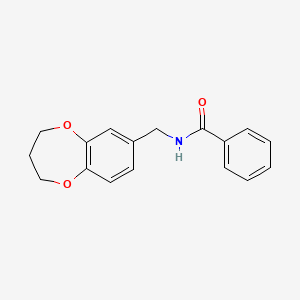![molecular formula C20H22F3N5O B14970429 3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine](/img/structure/B14970429.png)
3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine typically involves multiple steps, including the formation of the pyrrolidine and piperazine rings, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a different functional group in place of the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds with a similar pyrrolidine ring structure.
Piperazine derivatives: Compounds with a similar piperazine ring structure.
Trifluoromethyl-substituted compounds: Compounds with a similar trifluoromethyl group.
Uniqueness
What sets 3-(Pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine apart is the combination of these three functional groups in one molecule, which can result in unique biological activities and chemical properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C20H22F3N5O |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C20H22F3N5O/c21-20(22,23)16-5-3-4-15(14-16)19(29)28-12-10-27(11-13-28)18-7-6-17(24-25-18)26-8-1-2-9-26/h3-7,14H,1-2,8-13H2 |
InChI-Schlüssel |
FICLCFBBTFJAFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B14970350.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14970356.png)
![N-(4-methoxyphenyl)-6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B14970364.png)
![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B14970373.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14970383.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14970389.png)

![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14970399.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]acetamide](/img/structure/B14970402.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide](/img/structure/B14970410.png)
![N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B14970414.png)

![Azepan-1-yl[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]methanone](/img/structure/B14970420.png)
![N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14970422.png)
